molecular formula C22H15FO3 B2938115 7-[(4-fluorophenyl)methoxy]-3-phenyl-4H-chromen-4-one CAS No. 449739-13-3

7-[(4-fluorophenyl)methoxy]-3-phenyl-4H-chromen-4-one

Cat. No.: B2938115
CAS No.: 449739-13-3
M. Wt: 346.357
InChI Key: PACXJBPJMDUWPP-UHFFFAOYSA-N
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Description

7-[(4-Fluorophenyl)methoxy]-3-phenyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

The synthesis of 7-[(4-fluorophenyl)methoxy]-3-phenyl-4H-chromen-4-one typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with the preparation of 4-fluorophenyl methanol and 3-phenyl-4H-chromen-4-one.

    Methoxylation: The 4-fluorophenyl methanol is then subjected to methoxylation using a suitable methoxylating agent, such as dimethyl sulfate, in the presence of a base like potassium carbonate.

    Coupling Reaction: The methoxylated product is then coupled with 3-phenyl-4H-chromen-4-one using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This step involves the use of a palladium catalyst, a base, and a boronic acid derivative.

    Purification: The final product is purified using column chromatography or recrystallization techniques to obtain pure this compound.

Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs .

Chemical Reactions Analysis

7-[(4-fluorophenyl)methoxy]-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the methoxy group, resulting in the formation of phenolic derivatives.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing or reducing agents, and bases or acids for substitution and hydrolysis reactions .

Scientific Research Applications

7-[(4-fluorophenyl)methoxy]-3-phenyl-4H-chromen-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(4-fluorophenyl)methoxy]-3-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, reducing inflammation.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. .

Comparison with Similar Compounds

7-[(4-fluorophenyl)methoxy]-3-phenyl-4H-chromen-4-one can be compared with other similar compounds, such as:

    Gefitinib: A tyrosine kinase inhibitor used in cancer treatment. Both compounds share structural similarities but differ in their specific molecular targets and applications.

    Erlotinib: Another tyrosine kinase inhibitor with similar applications in cancer therapy. It has a different substitution pattern on the phenyl ring compared to this compound.

    Lapatinib: A dual tyrosine kinase inhibitor used in the treatment of breast cancer.

Biological Activity

7-[(4-fluorophenyl)methoxy]-3-phenyl-4H-chromen-4-one is a synthetic compound belonging to the chromen-4-one family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C22H15FO4
  • IUPAC Name : 7-[(4-fluorophenyl)methoxy]-3-phenylchromen-4-one
  • CAS Number : 5429533

Table 1: Physical Properties

PropertyValue
Molecular Weight364.35 g/mol
DensityNot specified
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study evaluating its cytotoxic effects on various cancer cell lines demonstrated that the compound effectively inhibits cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have shown that this compound has a notable inhibitory effect on the MCF-7 breast cancer cell line, with an IC50 value of approximately 15 μM. The mechanism involves the induction of apoptosis through caspase activation and modulation of mitochondrial pathways .

Antimicrobial Activity

The compound also displays antimicrobial properties. It has been tested against several bacterial strains, showing effective inhibition.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans16 μg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains .

Anti-inflammatory Effects

Another significant aspect of its biological activity is its anti-inflammatory potential. The compound inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes.

The anti-inflammatory effects are attributed to the inhibition of prostaglandin synthesis, leading to reduced inflammation in experimental models. This mechanism positions the compound as a potential therapeutic agent for inflammatory diseases .

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in the para position of the phenyl ring enhances the biological activity of the compound. Studies indicate that substituents on the phenyl groups significantly affect potency and selectivity against various biological targets.

Table 3: Structure-Activity Relationship Insights

SubstituentEffect on Activity
Fluorine (F)Increased potency
Methoxy (-OCH3)Moderate activity
Chlorine (Cl)Reduced activity

These insights are crucial for further modifications to enhance efficacy and reduce side effects in potential drug development .

Properties

IUPAC Name

7-[(4-fluorophenyl)methoxy]-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FO3/c23-17-8-6-15(7-9-17)13-25-18-10-11-19-21(12-18)26-14-20(22(19)24)16-4-2-1-3-5-16/h1-12,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACXJBPJMDUWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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